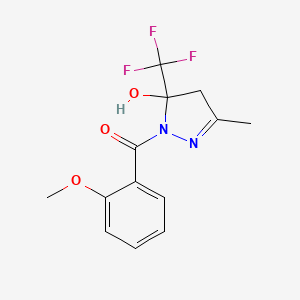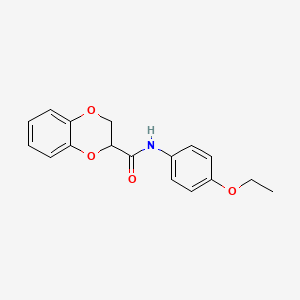![molecular formula C16H12BrN3O3 B4885515 4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BAN or BANQ and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of BAN involves the inhibition of various enzymes and pathways involved in cancer growth and inflammation. BAN has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell growth. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BAN has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. BAN has also been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body. In addition, BAN has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BAN has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. BAN is also soluble in various solvents, which makes it easy to work with in the lab. However, BAN has certain limitations for lab experiments. It is a highly reactive compound and can react with other compounds in the lab, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of BAN. One possible direction is the development of BAN-based drugs for cancer treatment. Another direction is the study of BAN for its potential use in treating other inflammatory disorders. Further research is also needed to understand the mechanism of action of BAN and its effects on various cellular pathways.
合成法
The synthesis method of BAN involves a multi-step process that includes the reaction of 4-bromoaniline and 1-methyl-3-nitro-2-quinolinone in the presence of a suitable catalyst. This reaction results in the formation of BAN, which can be further purified using various techniques such as column chromatography.
科学的研究の応用
BAN has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-cancer properties and has been studied extensively for its use in cancer treatment. BAN has also been found to have anti-inflammatory properties and has been studied for its use in treating various inflammatory disorders.
特性
IUPAC Name |
4-(4-bromoanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-19-13-5-3-2-4-12(13)14(15(16(19)21)20(22)23)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYOHOUSWSDPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)


![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)